molecular formula C18H14F2N2O2S B2998615 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868371-41-9

4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2998615
M. Wt: 360.38
InChI Key: LTVJFMYVAFKTEK-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide varies depending on its application. In anti-cancer activity, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, it has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In protein-protein interaction studies, it has been used as a fluorescent probe to monitor changes in protein conformation and binding affinity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide vary depending on its application. In anti-cancer activity, it has been shown to reduce tumor growth and increase survival rates in animal models. In anti-inflammatory activity, it has been shown to reduce inflammation and improve symptoms in animal models of inflammatory diseases. In protein-protein interaction studies, it has been used to provide insights into the molecular mechanisms of protein interactions.

Advantages And Limitations For Lab Experiments

The advantages of using 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide in lab experiments include its high purity, stability, and versatility. It can be easily synthesized and purified, and can be used in a wide range of applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide. These include:
1. Further studies on its anti-cancer activity and potential use as a chemotherapeutic agent.
2. Investigation into its anti-inflammatory activity and potential use in the treatment of inflammatory diseases.
3. Development of new fluorescent probes based on 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide for protein-protein interaction studies.
4. Synthesis of new materials based on 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide with unique properties.
5. Further studies on its safety and efficacy in humans.
Conclusion
In conclusion, 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide is a versatile compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential and determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide involves the condensation reaction of 2-amino-3-ethyl-4,6-difluorobenzothiazole with acetyl benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified by recrystallization to obtain a pure compound.

Scientific Research Applications

4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions. In material science, it has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2S/c1-3-22-16-14(20)8-13(19)9-15(16)25-18(22)21-17(24)12-6-4-11(5-7-12)10(2)23/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVJFMYVAFKTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-acetyl-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

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